2-Fluoro-3-nitrobenzoic Acid

Descripción

Historical Context and Early Scientific Investigations of Fluorinated Aromatic Compounds

The journey of fluorinated aromatic compounds began in the late 19th and early 20th centuries. numberanalytics.comnih.gov Early synthesis was fraught with challenges due to the high reactivity of fluorine and the lack of suitable fluorinating agents. numberanalytics.com A significant breakthrough came in 1927 with the Schiemann reaction, which allowed for the synthesis of fluoroaromatic compounds from diazonium salts. nih.gov Another key development was the nucleophilic halogen exchange method reported by Gottlieb in 1936. nih.gov

The field of organofluorine chemistry, which started even before the isolation of elemental fluorine, experienced rapid development, particularly during World War II. nih.govjst.go.jp Initially, direct fluorination of aromatic compounds often resulted in violent reactions and explosions. nih.gov However, the development of milder and more selective fluorinating agents, such as N-F reagents, revolutionized the synthesis of these compounds, making them more accessible for research and industrial applications. nih.govbeilstein-journals.org The incorporation of fluorine into aromatic rings was found to significantly alter the physical, chemical, and biological properties of the parent molecules, a discovery that paved the way for their widespread use. numberanalytics.com

Significance of 2-Fluoro-3-nitrobenzoic Acid as a Chemical Synthon in Advanced Organic Synthesis

This compound is a versatile chemical synthon, or building block, in advanced organic synthesis. guidechem.combiosynth.com Its utility stems from the presence of three distinct functional groups—a carboxylic acid, a nitro group, and a fluorine atom—each of which can be selectively targeted and transformed. gneechem.com This allows for the construction of complex molecular architectures.

The fluorine and nitro groups can be modified to create compounds that target specific enzymes or receptors. gneechem.com For instance, the nitro group can be reduced to an amine, which can then undergo a variety of further reactions. nih.govresearchgate.net The fluorine atom can influence the electronic properties and metabolic stability of the final product. numberanalytics.com The carboxylic acid group provides a handle for forming amides, esters, and other derivatives. nih.gov This trifunctional nature makes this compound a key starting material for the synthesis of a wide range of biologically active molecules and functional materials. guidechem.comfishersci.com

Overview of Research Trajectories Involving this compound

The unique structural features of this compound have led to its use in several key areas of chemical research.

In medicinal chemistry, this compound serves as a crucial intermediate in the synthesis of potential drug candidates. guidechem.comgneechem.combiosynth.com The presence of fluorine is a common feature in many modern pharmaceuticals, as it can enhance properties such as metabolic stability and binding affinity. nih.govnumberanalytics.com Research has explored the use of this compound in developing treatments for conditions like inflammation and certain cancers. gneechem.com The ability to modify its functional groups allows for the fine-tuning of molecular properties to achieve desired biological activity. gneechem.com It is a key starting material in the synthesis of various biologically active molecules and has been investigated for its potential antimicrobial and anticancer properties. guidechem.com

This compound is an important raw material in the synthesis of modern agrochemicals, including pesticides and herbicides. guidechem.comgneechem.comfishersci.com Its reactive structure is utilized to create molecules that can disrupt the metabolism of pests or the growth of weeds, thereby protecting crops. gneechem.com For example, it is a starting material in the synthesis of broflanilide (B1440678), a novel insecticide. researchgate.netscirea.org The development of efficient synthetic routes to insecticides using this compound highlights its importance in the agrochemical industry. researchgate.netscirea.org

Examples of Pesticides Synthesized from this compound Derivatives

| Pesticide | Type | Starting Material Derivative |

|---|---|---|

| Broflanilide | Insecticide | This compound researchgate.netscirea.org |

| meta-Diamide Insecticides | Insecticide | This compound nih.gov |

The application of fluorinated compounds extends into materials science, where they are used to create polymers and other advanced materials with desirable properties such as thermal stability and chemical resistance. numberanalytics.com While direct applications of this compound in this field are less commonly reported, its derivatives are valuable for creating functional materials. The principles of organofluorine chemistry, for which this acid is a key reagent, are central to the development of novel materials. numberanalytics.com

The synthesis of this compound itself, and its subsequent use in chemical reactions, has driven the development of new catalytic methods and reaction protocols. For instance, a patented method describes the synthesis of this acid from o-methylphenol through a series of reactions including nitration, chlorination, fluorination, and oxidation. wipo.int Another method involves the oxidation of 2-fluoro-3-nitro-benzaldehyde using sodium chlorite (B76162) and sulfamic acid. chemicalbook.com Furthermore, its conversion to various derivatives often employs catalytic processes, such as the palladium-catalyzed reduction of the nitro group. nih.gov The development of efficient and scalable synthetic routes for compounds like broflanilide, starting from this compound, showcases the ongoing innovation in reaction methodologies. researchgate.net

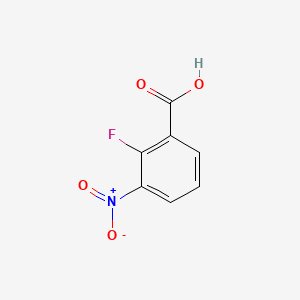

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-fluoro-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGUSLGYTNJJFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30953651 | |

| Record name | 2-Fluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317-46-4 | |

| Record name | 2-Fluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways Involving 2 Fluoro 3 Nitrobenzoic Acid

Established Synthetic Routes for 2-Fluoro-3-nitrobenzoic Acid Production

Several methods have been developed for the synthesis of this compound, starting from different precursors. The most common and well-documented routes involve the oxidation of 2-fluoro-3-nitrotoluene (B1317587) and the synthesis from 2-fluoro-3-nitrobenzaldehyde. A more recent approach utilizes nucleophilic fluorination of benziodoxolones.

A primary and traditional method for producing this compound is through the oxidation of 2-fluoro-3-nitrotoluene. guidechem.com This transformation can be achieved using various oxidizing agents.

One documented procedure involves dissolving 2-fluoro-3-nitrotoluene in a mixture of isopropanol (B130326) and water, followed by the addition of sodium dichromate. chemicalbook.com The reaction proceeds at room temperature and, after workup including recrystallization, can yield this compound in high purity. chemicalbook.com

Another established method employs chromium trioxide in a solution of acetic acid and concentrated sulfuric acid. 2-fluoro-3-nitrotoluene is heated, and an aqueous solution of chromium trioxide is added dropwise. chemicalbook.com Following the reaction, the product is extracted and purified to afford this compound as a light yellow solid. chemicalbook.com

A patent also describes a synthesis route starting from o-methylphenol, which is nitrated and then chlorinated to form 2-chloro-3-nitrotoluene. Subsequent fluorination yields 2-fluoro-3-nitrotoluene, which is then oxidized to the final product, this compound. wipo.int This multi-step process is noted for its high yield and suitability for large-scale production. wipo.int

Table 1: Comparison of Oxidation Methods for 2-Fluoro-3-nitrotoluene

| Oxidizing Agent | Solvent System | Temperature | Reaction Time | Reported Yield |

|---|---|---|---|---|

| Sodium Dichromate | Isopropanol/Water | 25°C | 3 hours | 96% chemicalbook.com |

| Chromium Trioxide | Acetic Acid/Concentrated H₂SO₄/Water | 95°C | >5 hours | 62.8% chemicalbook.com |

This compound can also be efficiently synthesized by the oxidation of 2-fluoro-3-nitrobenzaldehyde. chemicalbook.com This method utilizes sodium chlorite (B76162) and sulfamic acid in a mixture of 1,4-dioxane (B91453) and water. The reaction is stirred at room temperature for a short duration, providing a direct route to the desired carboxylic acid. chemicalbook.com

A more recent and innovative approach involves the nucleophilic fluorination of 1-arylbenziodoxolones. umn.edu This transition metal-free method uses fluoride (B91410) salts in polar aprotic solvents to produce fluorobenzoic acids. umn.edunih.gov Specifically, a 5-nitro-substituted benziodoxole has been identified as a highly effective precursor for the synthesis of the corresponding 2-fluoro-5-nitrobenzoic acid, achieving a high yield. arkat-usa.org This methodology has also been applied to the preparation of radiolabeled compounds, such as 2-[¹⁸F]-fluoro-5-nitrobenzoic acid, which holds potential as a radioligand for Positron Emission Tomography (PET). umn.edunih.gov Research has shown that the choice of solvent and the substituents on the benziodoxole play a significant role in the reaction's efficiency. arkat-usa.org

Derivatization and Transformation Reactions of this compound

Once synthesized, this compound can be converted into a variety of useful derivatives through reactions targeting its carboxylic acid functional group.

Esterification is a common transformation of this compound. While specific examples directly detailing the esterification of this compound are not prevalent in the provided search results, the general reactivity of carboxylic acids suggests that standard esterification protocols would be applicable. These typically involve reaction with an alcohol in the presence of an acid catalyst. The resulting esters are valuable intermediates in further synthetic applications.

The conversion of this compound to its corresponding acyl chloride, 2-fluoro-3-nitrobenzoyl chloride, is a critical step for many subsequent reactions, such as amidation. This transformation is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. While a direct synthesis for 2-fluoro-3-nitrobenzoyl chloride was not explicitly found, a patent for the synthesis of 2-fluoro-4-nitrobenzonitrile (B1302158) mentions the formation of 2-fluoro-4-nitrobenzoyl chloride from 2-fluoro-4-nitrobenzoic acid using thionyl chloride as a key step. google.com A similar procedure, such as treating 2-chloro-4-fluoro-5-nitrobenzoic acid with oxalyl chloride and a catalytic amount of N,N-dimethylformamide, is used to form its acyl chloride, suggesting a viable route for the 2-fluoro-3-nitro analogue.

Reduction of the Nitro Group to an Amine

The transformation of the nitro group in this compound to an amine is a pivotal reaction, yielding 2-fluoro-3-aminobenzoic acid, a valuable intermediate in the synthesis of various compounds. This reduction can be accomplished through several methods, including catalytic hydrogenation and the use of other reducing agent systems.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. This process typically involves the use of a metal catalyst, such as palladium or platinum on a carbon support (Pd/C or Pt/C), in the presence of hydrogen gas. google.comresearchgate.net The reaction is generally carried out in a solvent, and the conditions can be optimized for efficiency and selectivity. For instance, the catalytic hydrogenation of 2-nitrophenylacetonitriles, a related class of compounds, using Pd/C and other palladium catalysts, has been shown to produce N-hydroxy-2-aminoindoles in good to excellent yields. researchgate.net The choice of catalyst and reaction conditions is crucial to avoid side reactions and ensure a high yield of the desired amino product. google.com In some cases, the hydrogenation of substituted nitrobenzenes can be influenced by the presence of other functional groups on the aromatic ring. googleapis.com

Other Reducing Agent Systems (e.g., Zn/Ammonium (B1175870) Formate)

Alternative reducing systems offer advantages in terms of selectivity and reaction conditions. A notable example is the use of zinc dust in combination with ammonium formate (B1220265). nycu.edu.twrsc.org This system is effective for the selective and rapid reduction of aliphatic and aromatic nitro compounds to their corresponding amines under mild conditions. mdma.ch The reaction is compatible with a variety of sensitive functional groups, including halogens and carboxylic acids. mdma.ch A typical procedure involves stirring the nitro compound with zinc dust and ammonium formate in a solvent like methanol (B129727) at room temperature. mdma.ch The reaction progress can be monitored by thin-layer chromatography (TLC), and the product is isolated after filtering off the catalyst and evaporating the solvent. mdma.ch This method has been successfully applied in the synthesis of idelalisib, where zinc and ammonium formate were used to reduce a nitro group in the presence of a fluoro substituent, achieving a high yield and purity of the corresponding amine. rsc.org Another system that has been explored is the use of Al/NiCl₂·6H₂O, which has shown to be effective for the reduction of aromatic nitro groups at room temperature. researchgate.net

Interactive Table: Reduction of Nitro Group

| Reducing Agent System | Catalyst | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, Pt/C | Nitrobenzoic acids | Anthranilic acids | Good | google.com |

| Catalytic Hydrogenation | Pd/C, (Ph₃P)₄Pd | 2-Nitrophenylacetonitriles | N-Hydroxy-2-aminoindoles | Good to Excellent | researchgate.net |

| Zinc/Ammonium Formate | Zn | Nitro compounds | Amino derivatives | 90-95 | mdma.ch |

| Zinc/Ammonium Formate | Zn | 2-Fluoro-6-nitro-N-phenylbenzamide | 2-Amino-6-fluoro-N-phenylbenzamide | 90 | rsc.org |

| Al/NiCl₂·6H₂O | - | Aromatic nitro compounds | Aromatic amines | - | researchgate.net |

Amidation Reactions

This compound can undergo amidation reactions to form corresponding benzamides. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, which then reacts with an amine. The conversion to 2-fluoro-3-nitrobenzoyl chloride can be accomplished using a chlorinating agent like thionyl chloride or oxalyl chloride. google.com This activated intermediate subsequently reacts with a suitable amine to yield the desired amide. google.com

Another approach to amidation involves the use of coupling reagents that facilitate the direct reaction between the carboxylic acid and an amine. Reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used for this purpose. tcichemicals.com The reaction of 2-fluoro-5-nitrobenzoic acid, a similar compound, with an aldehyde, isonitrile, and a primary amine in a Ugi reaction is another example of amide bond formation. sigmaaldrich.com The fundamental amidation reaction has been studied using systems like an aminophenyl-functionalized gold surface and p-nitrobenzoic acid, highlighting the kinetics of the process. researchgate.net

Interactive Table: Amidation Reactions

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product | Reference |

|---|---|---|---|---|

| This compound | 4-(perfluoropropane-2-yl)-2-(trifluoromethyl)aniline | Thionyl chloride | 2-fluoro-3-nitro-N-(4-(perfluoropropane-2-yl)-2-(trifluoromethyl)phenyl)benzamide | google.com |

| 2-Fluoro-5-nitrobenzoic acid | Aldehyde, isonitrile, primary amine | - | Ugi product | sigmaaldrich.com |

| Carboxylic acid | Amine | EDC, HOBt | Amide | tcichemicals.com |

Nucleophilic Substitution Reactions

The fluorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAг). The presence of the electron-withdrawing nitro group ortho to the fluorine atom activates it towards attack by nucleophiles. This allows for the displacement of the fluoride ion by various nucleophiles. For example, treatment with a primary amine in the presence of a base like N,N-diisopropylethylamine (DIEA) can lead to the formation of an o-nitroaniline derivative. acs.org Similarly, the fluorine atom in the related compound 2-fluoro-5-nitrobenzoic acid can be displaced by the hydroxyl group of 2-aminophenols or immobilized phenols on a solid support. sigmaaldrich.com

Interactive Table: Nucleophilic Substitution Reactions

| Substrate | Nucleophile | Product | Reference |

|---|---|---|---|

| Resin-bound 4-fluoro-3-nitrobenzoic acid derivative | Primary amine | o-Nitroaniline derivative | acs.org |

| 2-Fluoro-5-nitrobenzoic acid | 2-Aminophenols | dibenz[b,f]oxazepin-11(10H)-ones | sigmaaldrich.com |

| 2-Fluoro-5-nitrobenzoic acid | Immobilized polysubstituted phenols | Substituted dibenzazocines | sigmaaldrich.com |

Condensation Reactions

This compound and its derivatives can participate in condensation reactions to form more complex molecules. For instance, 2-fluoro-3-nitrobenzoyl chloride, formed from the acid, undergoes a condensation reaction with 4-(perfluoropropane-2-yl)-2-(trifluoromethyl)aniline. google.com Another significant application is in cyclocondensation reactions. The ester of 2-fluoro-5-nitrobenzoic acid reacts with α-acylacetamidines, which act as C,N-dinucleophiles. researchgate.net This reaction proceeds chemoselectively, where the α-carbon atom of the amidine displaces the fluorine atom, and the amino group of the amidine reacts with the ester group to form isoquinolines in good yield. researchgate.net

Interactive Table: Condensation Reactions

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| 2-Fluoro-3-nitrobenzoyl chloride | 4-(perfluoropropane-2-yl)-2-(trifluoromethyl)aniline | 2-fluoro-3-nitro-N-(4-(perfluoropropane-2-yl)-2-(trifluoromethyl)phenyl)benzamide | google.com |

| Ester of 2-fluoro-5-nitrobenzoic acid | α-Acylacetamidines | Isoquinolines | researchgate.net |

Bromination

The aromatic ring of derivatives of this compound can be brominated. For example, 2-fluoro-3-(alkylbenzamido)-N-(4-(perfluoropropane-2-yl)-2-(trifluoromethyl)phenyl)benzamide can be brominated to obtain an m-diamide compound. google.com The choice of brominating agent can include alkali metal bromides, alkaline earth metal bromides, hydrobromic acid, bromine, and ammonium bromide. google.com The reaction temperature for such bromination can range from 0 to 150 °C. google.com

Interactive Table: Bromination

| Substrate | Brominating Agent | Product | Reaction Temperature (°C) | Reference |

|---|---|---|---|---|

| 2-fluoro-3-(alkylbenzamido)-N-(4-(perfluoropropane-2-yl)-2-(trifluoromethyl)phenyl)benzamide | Sodium bromide or hydrobromic acid | m-Diamide compound | 40-90 | google.com |

Novel Synthetic Strategies and Process Optimization

The pursuit of more efficient, scalable, and versatile methods for the synthesis of complex molecules is a central theme in modern organic chemistry. For this compound, a valuable building block, the development of novel synthetic strategies and the optimization of existing processes are crucial for its application in industrial and research settings. This section explores recent advancements in the synthesis of this compound, its incorporation into multi-component reactions, and the use of catalytic methods for its functional group transformations.

Efficient and Scalable Synthetic Processes for Industrial Applications

The industrial-scale production of this compound necessitates synthetic routes that are not only high-yielding but also cost-effective and environmentally benign. Researchers have focused on developing processes that meet these criteria, starting from readily available materials.

One patented method describes a high-yield synthesis suitable for large-scale production that begins with o-methylphenol. The process involves a selective nitration to form 2-methyl-6-nitrophenol, followed by hydroxyl chlorination to yield 2-chloro-3-nitrotoluene. A subsequent fluorination reaction produces 2-fluoro-3-nitrotoluene, which is finally oxidized to this compound. This multi-step process is reported to be efficient and scalable for industrial applications Current time information in Paris, FR..

Another efficient laboratory-scale synthesis starts from 2-fluoro-3-nitrotoluene. Using sodium dichromate as the oxidant in a mixture of isopropanol and water at room temperature, this compound can be obtained in a high yield of 96% after recrystallization chemicalbook.com.

The following table summarizes key aspects of these efficient synthetic processes.

| Starting Material | Key Reagents/Steps | Product | Reported Yield | Scale | Reference |

| o-Methylphenol | 1. Nitration2. Chlorination3. Fluorination4. Oxidation | This compound | High | Large-scale | Current time information in Paris, FR. |

| 2-Fluoro-3-nitrotoluene | Sodium dichromate, isopropanol, water | This compound | 96% | Laboratory | chemicalbook.com |

| This compound | 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline | N-(4-(perfluoropropan-2-yl)-2-(trifluoromethyl)phenyl)-2-fluoro-3-nitrobenzamide | High (overall yield for broflanilide (B1440678) synthesis) | Scalable | researchgate.net |

Multi-component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are powerful tools for the rapid generation of molecular diversity. This compound has been successfully employed as a key component in such reactions, particularly in the Ugi four-component reaction (Ugi-4CR).

A notable application involves the synthesis of benzodiazepine (B76468) derivatives. In this Ugi reaction, this compound serves as the acidic component, reacting with a monoprotected ethylenediamine, an aldehyde, and an isocyanide. The resulting Ugi product can then undergo further transformations to yield the final benzodiazepine structure acs.org. This approach highlights the ability of this compound to participate in the formation of complex heterocyclic scaffolds.

While the Passerini three-component reaction, which involves an isocyanide, an aldehyde or ketone, and a carboxylic acid, is another major isocyanide-based MCR, specific examples incorporating this compound are less commonly reported in the readily available literature. However, the successful use of other benzoic acid derivatives in Passerini reactions suggests the potential for this compound to be a viable substrate in this transformation as well acs.orgtcichemicals.com.

The table below details the components of a reported Ugi reaction involving this compound.

| MCR Type | Acid Component | Amine Component | Aldehyde Component | Isocyanide Component | Product Type | Reference |

| Ugi-4CR | This compound | Monoprotected ethylenediamine | Various aldehydes (RCHO) | Various isocyanides (RNC) | Precursor to Benzodiazepines | acs.org |

Catalytic Methods for Functional Group Transformations

Catalytic methods offer efficient and selective means to modify the functional groups within a molecule. For this compound and its derivatives, catalytic transformations are crucial for converting them into a variety of other useful intermediates.

A key transformation is the reduction of the nitro group to an amine. This is often a critical step in the synthesis of pharmaceuticals and other biologically active molecules. For instance, in the synthesis of a key intermediate for the anti-cancer drug MDV3100, a derivative of 2-fluoro-4-nitrobenzoic acid is catalytically hydrogenated to the corresponding 4-amino compound using a Pd/C catalyst google.com. This method is reported to be high-yielding and clean, with the catalyst being recyclable, making it suitable for industrial production google.com. The selective reduction of a nitro group in the presence of other reducible functionalities is a common challenge, and various catalytic systems have been developed to address this researchgate.netunimi.it. A patent application describes a process for the catalytic reduction of nitro compounds to amines using a bisulfite compound and a catalyst, which is applicable to compounds like methyl-4-fluoro-3-nitrobenzoate google.com.

Another important catalytic transformation is N-methylation. In the synthesis of the insecticide broflanilide, a derivative of this compound, specifically an aniline (B41778) intermediate, undergoes N-methylation using paraformaldehyde and a Pt/C catalyst. This step is highlighted for its industrial suitability researchgate.net.

The carboxylic acid group of this compound can also be transformed. For example, its methyl ester can be reduced to the corresponding alcohol, (2-fluoro-3-nitrophenyl)methanol, using diisobutylaluminium hydride (DIBAL-H) chemicalbook.com. While this is a stoichiometric reduction, it represents a key functional group interconversion.

The following table provides examples of functional group transformations involving this compound or its close derivatives.

| Starting Material/Derivative | Transformation | Reagent/Catalyst | Product | Reference |

| 2-Fluoro-4-nitro-N-methylbenzamide | Nitro group reduction | H₂, Pd/C | 4-Amino-2-fluoro-N-methylbenzamide | google.com |

| 2-Fluoro-3-nitroaniline derivative | N-methylation | Paraformaldehyde, Pt/C | N-methyl-2-fluoro-3-nitroaniline derivative | researchgate.net |

| Methyl 2-fluoro-3-nitrobenzoate | Carboxylic ester reduction | Diisobutylaluminium hydride (DIBAL-H) | (2-Fluoro-3-nitrophenyl)methanol | chemicalbook.com |

| Methyl-4-fluoro-3-nitrobenzoate | Nitro group reduction | NaHSO₃, catalyst | Methyl-3-amino-4-fluorobenzoate | google.com |

Medicinal Chemistry Applications and Pharmacological Research

Design and Synthesis of Bioactive Compounds from 2-Fluoro-3-nitrobenzoic Acid Derivatives

This compound serves as a critical starting material and versatile building block in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. guidechem.comgneechem.com Its unique structure, featuring a fluorine atom, a nitro group, and a carboxylic acid group, provides multiple reactive sites for chemical modification, enabling the creation of diverse compounds with potential therapeutic and practical applications. guidechem.comgneechem.comwipo.int

Insecticides (e.g., Broflanilide (B1440678) and its Analogues)

Broflanilide belongs to a class of insecticides known as meta-diamides, characterized by their unique 3-benzamido-N-(phenyl)benzamide structure. nih.govresearchgate.net The development of meta-diamides, including broflanilide, arose from significant structural modifications of a lead compound, flubendiamide. jst.go.jp This structural evolution led to compounds with a distinct mode of action and high efficacy against a variety of agricultural pests. jst.go.jp The synthesis of other meta-diamide insecticides also utilizes this compound as a starting material, highlighting its importance in this chemical class. mdpi.comnih.gov For instance, novel meta-diamide compounds containing sulfur derivatives have been designed and synthesized, starting from this compound, in an effort to develop new potential pesticides. scirea.orgmdpi.com

Table 1: Synthesis of Meta-Diamide Insecticides from this compound

| Starting Material | Key Intermediates/Reagents | Final Product Class | Example Compound | Reference |

|---|---|---|---|---|

| This compound | 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline | Meta-diamide | Broflanilide | researchgate.netacs.org |

| This compound | 4-SF5-anilines | Pentafluorosulfanyl (SF5) group-containing meta-diamide | 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ6-sulfanyl)phenyl)-2-fluorobenzamide | mdpi.comnih.gov |

| This compound | 2-(substitutedthio)-4-(perfluoropropan-2-yl)aniline | Sulfur-containing meta-diamide | 2-fluoro-3-(N-methylbenzamido)-N-(2-(methylthio)-4-(perfluoropropan-2-yl)phenyl)benzamide | mdpi.com |

Structure-activity relationship (SAR) studies are crucial for optimizing the insecticidal potency of broflanilide analogues and other meta-diamides. These studies involve systematically modifying the chemical structure of the lead compound and evaluating the impact of these changes on its biological activity. For example, the substitution pattern on the aniline (B41778) ring of meta-diamide insecticides has been shown to significantly influence their insecticidal activity. In a study on pentafluorosulfanyl (SF5)-containing meta-diamides derived from this compound, it was found that the compound with two methyl groups on the aniline ring, 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ6-sulfanyl)phenyl)-2-fluorobenzamide, exhibited the highest insecticidal activity against Plutella xylostella. mdpi.com

Similarly, in the development of 2-phenylpyridine (B120327) derivatives with insecticidal properties, the nature and position of substituents on the benzene (B151609) ring were found to be critical for activity. semanticscholar.orgmdpi.com Compounds with a methoxy (B1213986) group at the second position or chlorine, trifluoromethyl, and trifluoromethoxy groups at the third position of the benzene ring showed optimal insecticidal activities. semanticscholar.org These SAR studies provide valuable insights for the rational design of new and more effective insecticides.

Broflanilide exhibits a novel mode of action that distinguishes it from many other classes of insecticides. nih.govresearchgate.netmorressier.com It acts as a noncompetitive antagonist of the insect γ-aminobutyric acid (GABA) receptor. nih.govresearchgate.net Specifically, broflanilide is metabolized to its active form, desmethyl-broflanilide, which then binds to a unique site on the GABA receptor. nih.govresearchgate.net This binding allosterically inhibits the GABA-induced chloride ion influx, leading to hyperexcitation of the insect's nervous system, convulsions, and ultimately, death. nih.govresearchgate.netbasf.co.id

The binding site of desmethyl-broflanilide on the GABA receptor is distinct from that of conventional noncompetitive antagonists like fipronil, which is why broflanilide is effective against pests that have developed resistance to these older insecticides. nih.govresearchgate.netmorressier.com The Insecticide Resistance Action Committee (IRAC) has classified broflanilide into a new group, Group 30, which are GABA-gated chloride channel allosteric modulators. researchgate.netmorressier.com Molecular modeling studies have suggested that a hydrogen bond between desmethyl-broflanilide and the G277 residue of the Drosophila melanogaster GABA receptor subunit is a key interaction for its antagonistic activity. acs.org

Antibiotics and Antimicrobial Agents

Derivatives of this compound have been investigated for their potential as antibiotics and antimicrobial agents. ijnrd.org In one study, a series of novel heterocyclic hybrids incorporating a morpholine (B109124) tethered thiazolidinone moiety were synthesized starting from this compound. ijnrd.org The synthesis involved converting the starting acid to its acid chloride, followed by a multi-step sequence to build the final hybrid molecules. ijnrd.org

The resulting compounds were evaluated for their antibacterial and antifungal activities. Several of the synthesized derivatives demonstrated promising antimicrobial activity. ijnrd.org For instance, compounds with chloro-substituted benzaldehyde (B42025) moieties showed enhanced activity against certain bacterial strains. ijnrd.org Additionally, some of the synthesized compounds exhibited antifungal activity against Aspergillus niger that was superior to the reference drug nystatin (B1677061), and others showed comparable effectiveness against Candida albicans. ijnrd.org These findings suggest that this compound can serve as a valuable scaffold for the development of new antimicrobial agents.

Table 2: Antimicrobial Activity of this compound Derivatives

| Derivative Class | Starting Material | Key Modifications | Target Organisms | Notable Activity | Reference |

|---|---|---|---|---|---|

| Morpholine tethered thiazolidinones | This compound | Hybridization with morpholine and thiazolidinone rings, various benzaldehyde substitutions | Bacteria, Fungi (Aspergillus niger, Candida albicans) | Enhanced antibacterial activity with chloro-substituents; some compounds outperformed nystatin against A. niger. | ijnrd.org |

| 8-Nitrofluoroquinolones | 2,4-dichloro-5-fluoro-3-nitrobenzoic acid (related nitrobenzoic acid) | Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and subsequent C-7 substitutions | Bacteria | Not explicitly detailed in the provided snippets. | mdpi.com |

| Thiadiazolo[3,4-h]quinolines | 2,4-dichloro-5-fluoro-3-nitrobenzoic acid (related nitrobenzoic acid) | Multi-step synthesis to form the thiadiazolo[3,4-h]quinoline core structure | Bacteria | Not explicitly detailed in the provided snippets. | semanticscholar.org |

Anti-tumor and Anticancer Drugs

This compound and its derivatives have emerged as promising candidates in the field of anticancer drug discovery. guidechem.comeurekaselect.comnih.govacs.org The benzimidazole (B57391) core, which can be synthesized from precursors derived from 4-fluoro-3-nitrobenzoic acid (a positional isomer), is a well-known pharmacophore with a wide range of biological activities, including anticancer effects. eurekaselect.com

In one study, novel 1,2,5-trisubstituted benzimidazoles were synthesized from 4-fluoro-3-nitrobenzoic acid. nih.govacs.org The synthesis involved an initial esterification of the starting acid, followed by nucleophilic aromatic substitution and subsequent reduction and cyclization steps to form the benzimidazole ring system. nih.govacs.org One of the synthesized compounds, methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08), demonstrated significant antiproliferative effects against a panel of human cancer cell lines, including leukemia, cervical, colorectal, and pancreatic cancer cells. nih.govacs.org The cytotoxic effect of this compound was attributed to its ability to induce apoptosis through mitochondrial dysfunction. nih.govacs.org Structure-activity relationship studies indicated that the 4-fluoro-3-nitrophenyl group at the R2 position of the benzimidazole core was crucial for its potent anticancer activity. nih.govacs.org

Table 3: Anticancer Activity of Benzimidazole Derivatives

| Compound | Starting Material (Isomer) | Cancer Cell Lines Tested | IC50 Values (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|---|

| Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) | 4-Fluoro-3-nitrobenzoic acid | Jurkat, K562, MOLT-4, HeLa, HCT116, MIA PaCa-2 | 1.88 - 3.82 | Induction of apoptosis via mitochondrial dysfunction | nih.govacs.org |

Plant Growth Regulators and Abscission-Inducing Compounds

Derivatives of benzoic acid have long been investigated for their roles as plant growth regulators. uchicago.edu Halogenated nitrobenzoic acids, including compounds structurally related to this compound, have been evaluated for these properties. For instance, 2-bromo-3-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid were found to have low abscission-inducing activity. uchicago.edu Furthermore, amide derivatives synthesized from 2-fluoro-3-nitrobenzamide (B1397171) have been patented for use as pest control agents, a category that can include plant growth regulators. google.com Studies have consistently shown that the presence of halogen substituents on the benzene ring of benzoic acids can significantly increase their growth-regulating activity. uchicago.edu

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Derivatives

The systematic modification of derivatives originating from this compound has been crucial for understanding how chemical structure relates to biological function.

In the development of BRAF/HDAC dual inhibitors, SAR studies involved modifying the alkyl-linker and making various substitutions on the thiazole (B1198619) and sulfonamide parts of the molecule. nih.gov For a series of novel benzimidazole-based anticancer agents, SAR results highlighted that the 4-fluoro-3-nitrophenyl group (an isomer of the title compound's substitution pattern) was crucial for potent anticancer activity. acs.org The replacement of this specific group with other substituents led to the abolishment of the compound's potency, underscoring its importance. acs.org

Impact of Fluorine and Nitro Moieties on Biological Activity

The fluorine and nitro groups are key functional moieties that significantly influence the biological and physicochemical properties of the parent molecule.

Fluorine: The introduction of fluorine into a molecule can alter its electrostatic profile, hydrogen bonding capabilities, and pharmacokinetic properties. mdpi.com In one study on kinase inhibitors, the position of a fluorine atom was critical; introduction at the 2-position reduced potency, whereas a 5-fluoro substitution increased potency, though it also increased lipophilicity. acs.org Halogen substituents in general have been reported to markedly increase the plant growth-regulating activity of benzoic acids. uchicago.edu

Nitro Group: The nitro group also plays a vital role in biological activity. In the development of antibacterial agents, the nitro group was found to be important for maintaining antimicrobial activity; its deletion or conversion to an amine group reduced the compound's effectiveness. nih.gov Similarly, for a class of antitubercular compounds, the presence of nitro groups was deemed essential for high activity. nih.gov The 4-fluoro-3-nitrophenyl group was identified as a critical structural feature for the anticancer potential of certain benzimidazole derivatives. acs.org

| Functional Group | Observed Impact | Compound Class | Reference |

|---|---|---|---|

| Fluorine | Increases plant growth-regulating activity | Benzoic Acid Derivatives | uchicago.edu |

| Fluorine | Position-dependent impact on kinase inhibition potency | Kinase Inhibitors | acs.org |

| Nitro | Essential for high antitubercular activity | Dinitrobenzylsulfanyl Tetrazoles | nih.gov |

| Nitro | Important for antimicrobial activity | Diaryl Benzoic Acids | nih.gov |

| Fluoro-Nitro Phenyl | Crucial for anticancer potency | Benzimidazole Derivatives | acs.org |

Modifications for Enhanced Efficacy and Selectivity

Medicinal chemistry efforts focus on modifying lead compounds to improve their effectiveness and target selectivity. A primary strategy has been the design of dual-target inhibitors, such as the BRAF/HDAC inhibitors, to enhance therapeutic effects and overcome drug resistance. nih.govresearchgate.net For other targets, chemical modifications are designed to improve binding interactions. For example, derivatives of the Mpro inhibitor ebselen (B1671040) were designed to enhance non-covalent bonds within the enzyme's binding pocket to improve both potency and selectivity. nih.gov The strategic placement of fluorine atoms has also been used to modulate efficacy, where the specific position of the fluorine substituent can either increase or decrease the desired biological activity. acs.org

Computational Approaches in Drug Discovery

Computational methods are integral to modern drug discovery, enabling more rational and efficient design of new therapeutic agents based on the this compound scaffold.

Pharmacophore Modeling: A pharmacophore hybrid strategy was used to guide the design of the BRAF/HDAC dual inhibitors. nih.govresearchgate.net This involves analyzing the key structural features of known inhibitors to create a new molecule that combines their essential properties. nih.gov

Virtual Screening: To find novel SARS-CoV-2 Mpro inhibitors, a structure-based multilevel virtual screening method was employed to identify promising hit compounds from a larger library. mdpi.com

Molecular Docking: Docking simulations are frequently used to predict how a molecule will bind to its protein target. The predicted binding modes of the lead BRAF/HDAC inhibitor 14b within the active sites of BRAF, HDAC1, and HDAC6 were analyzed to understand its dual-inhibition mechanism. researchgate.net In another project, researchers performed in-silico analysis and molecular modeling to establish the binding mode of newly synthesized fluoro-nitro derivatives with their target protein, acetylcholinesterase. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in medicinal chemistry for screening potential drug candidates.

In the pursuit of novel therapeutic agents, derivatives of this compound have been subjected to molecular docking studies. For instance, research into potential neuraminidase inhibitors, which are crucial for antiviral therapies, has involved the synthesis of benzimidazole derivatives starting from 4-fluoro-3-nitrobenzoic acid (an isomer of the title compound). Molecular docking analyses were performed on these synthesized compounds to evaluate their binding affinity and interaction with the neuraminidase enzyme. analis.com.my

Similarly, in the development of new antituberculosis agents, novel benzimidazole derivatives were synthesized from 4-fluoro-3-nitrobenzoic acid. semanticscholar.orgnih.gov While the primary focus was on the synthesis and antimycobacterial activity, computational studies like molecular docking are a standard approach in such research to understand the structure-activity relationships and binding modes of the most active compounds at their biological target. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry to predict molecular properties and reaction mechanisms.

DFT studies have been employed to understand the structural and electronic properties of molecules containing the fluoro-nitro-substituted benzene ring. While specific DFT studies focusing solely on this compound are not extensively detailed in the provided results, related research highlights the utility of this method. For example, DFT calculations, alongside photophysical studies, have been conducted on materials that include this compound as a component. rsc.org

Furthermore, DFT has been used to analyze similar structures, such as 2,5-Difluoronitrobenzene, to carry out complete structural and vibrational analysis. researchgate.net These studies typically involve calculating geometric parameters (bond lengths and angles), vibrational frequencies, and thermodynamic properties, which are then compared with experimental data. researchgate.net Such analyses provide insights into the molecule's stability, reactivity, and spectroscopic signatures. The electronic effects of the nitro and fluoro groups, which are strong electron-withdrawing and metabolically stabilizing moieties respectively, are of significant interest in these computational studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used in drug discovery to predict the activity of new compounds and to optimize the structure of existing ones.

The development of novel benzimidazole derivatives from 4-fluoro-3-nitrobenzoic acid for antituberculosis activity represents a key area where QSAR could be applied. semanticscholar.orgnih.gov A study detailing the synthesis and antimycobacterial screening of seven such derivatives laid the groundwork for potential QSAR modeling. semanticscholar.org By correlating the structural features of these synthesized compounds with their measured Minimum Inhibitory Concentration (MIC) against M. tuberculosis strains, a QSAR model could be developed. This would enable the prediction of activity for yet-unsynthesized analogues and guide the design of more potent antitubercular agents. The study identified compounds with significant activity, providing a valuable dataset for initiating such modeling. semanticscholar.orgnih.gov

Applications in Materials Science and Industrial Chemistry

Precursors for High-Performance Dyes and Pigments

2-Fluoro-3-nitrobenzoic acid is recognized as an important raw material and intermediate in the synthesis of dyestuffs. chemicalbook.com While specific research detailing the synthesis of high-performance dyes and pigments directly from this compound is not extensively documented in publicly available literature, its chemical structure is well-suited for such applications. The presence of the nitro group, a common component in many dye molecules, and the reactive nature of the carboxylic acid and fluoro groups, allow for its integration into larger, more complex chromophoric systems. The general synthetic utility of benzoic acid derivatives in the dye industry suggests that this compound holds potential as a building block for creating dyes with specific properties, although detailed examples remain proprietary or less documented.

Synthesis of Semiconductor Materials

The application of this compound in the direct synthesis of semiconductor materials is an area that is not yet well-established in scientific literature. However, the broader class of fluorinated organic materials is of significant interest in the development of organic electronics and semiconductors. Fluorine atoms, due to their high electronegativity, can lower the HOMO and LUMO energy levels of organic molecules, which can facilitate electron injection and enhance the stability of the material against oxidative degradation. This can be advantageous in the creation of n-type or ambipolar organic semiconductors. While the direct use of this compound in semiconductor synthesis is not explicitly detailed, its properties as a fluorinated benzoic acid derivative suggest its potential as a precursor for more complex organic molecules with semiconducting properties. Further research is needed to explore and validate this potential application.

Development of Organic Electronic Materials

The development of organic electronic materials is a rapidly advancing field, and fluorinated compounds are playing an increasingly important role. The introduction of fluorine into organic molecules can significantly alter their electronic properties, making them suitable for a range of applications in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Recent research has demonstrated the potential of perfluoroalkylated derivatives of benzoic acid to act as supramolecular gelators. nih.gov These molecules can self-assemble in organic solvents to form gels, which have potential applications in areas such as environmental remediation, including the treatment of oil spills and the adsorption of dyes like Rhodamine B. nih.gov The self-assembly process is driven by non-covalent interactions, leading to the formation of three-dimensional network structures. nih.gov While this research has focused on other benzoic acid derivatives, it highlights the potential of fluorinated benzoic acids, such as this compound, to be developed into functional supramolecular organogelators for various applications in materials science.

Industrial Synthesis Intermediate

One of the most significant and well-documented applications of this compound is its use as an intermediate in industrial chemical synthesis. chemicalbook.comnih.govwipo.intguidechem.com Its reactive functional groups allow it to be a versatile starting material for the production of more complex and valuable molecules, particularly in the agrochemical and pharmaceutical industries.

A notable example is the synthesis of the insecticide Broflanilide (B1440678). The manufacturing process for this meta-diamide insecticide utilizes this compound as a key starting material. The synthesis involves a multi-step process that includes the formation of 2-fluoro-3-nitrobenzoyl chloride, followed by a series of reactions including condensation, reduction of the nitro group, and subsequent amidation and bromination steps.

Table 1: Key Industrial Synthesis Applications of this compound

| End Product | Industry | Role of this compound |

|---|---|---|

| Broflanilide | Agrochemical | Starting material for the synthesis of this meta-diamide insecticide. |

The compound's utility as an industrial intermediate is underscored by the development of various synthesis methods to produce it efficiently and on a large scale. These methods often start from readily available and inexpensive raw materials, highlighting the economic importance of this compound in the chemical industry. wipo.int

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Rhodamine B |

| Broflanilide |

Analytical and Spectroscopic Characterization Methods for 2 Fluoro 3 Nitrobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

NMR spectroscopy is an indispensable tool for the structural elucidation of 2-Fluoro-3-nitrobenzoic acid and its derivatives. By analyzing the spectra from different nuclei (¹H, ¹³C, ¹⁹F), detailed information about the molecular framework, including the electronic environment of each atom and the connectivity between them, can be obtained.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the aromatic protons typically appear as multiplets in the downfield region, generally between 7.40 and 8.30 ppm, due to the deshielding effects of the aromatic ring, the electron-withdrawing nitro group, and the electronegative fluorine atom. nih.gov The carboxylic acid proton is highly deshielded and appears as a broad singlet significantly further downfield, often above 13 ppm, though this signal can be exchangeable with deuterium-containing solvents like DMSO-d₆. rsc.org The coupling between adjacent protons and between protons and the fluorine atom provides valuable structural information.

A representative ¹H NMR spectrum of this compound in DMSO-d₆ (300 MHz) shows multiplets at approximately 8.27 ppm, 8.15 ppm, and 7.48 ppm. nih.gov

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Substituted Benzoic Acids

| Compound | Solvent | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | Carboxyl H (ppm) |

| This compound | DMSO-d₆ | ~7.48 (m) | ~8.15 (m) | ~8.27 (m) | >13 (br s) |

| 3-Fluorobenzoic acid | Acetone | 7.81-7.60 (m) | 7.81-7.60 (m) | 8.28-7.84 (m) | Not specified |

| 4-Fluorobenzoic acid | DMSO-d₆ | 8.11-7.92 (m) | 7.40-7.21 (m) | 8.11-7.92 (m) | ~13.06 (s) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. The carboxylic acid carbonyl carbon is typically observed in the range of 165-175 ppm. docbrown.info The aromatic carbons appear between 115 and 165 ppm. The carbon atom directly bonded to the fluorine (C-2) will appear as a doublet due to ¹JCF coupling, which is typically large (around 240-260 Hz). The carbons ortho and meta to the fluorine will also show smaller couplings (²JCF and ³JCF). The electron-withdrawing nitro group influences the chemical shifts of the carbons it is attached to (C-3) and those in its vicinity.

Interactive Data Table: Typical ¹³C NMR Chemical Shift Ranges for Functional Groups in Aromatic Compounds

| Carbon Type | Typical Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 165 - 185 |

| Aromatic C-F | 150 - 165 (doublet) |

| Aromatic C-NO₂ | 145 - 155 |

| Aromatic C-H | 110 - 140 |

| Aromatic C-COOH | 125 - 135 |

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds. nih.gov The chemical shift of the fluorine atom in this compound is influenced by the electronic effects of the adjacent nitro and carboxylic acid groups. For aryl fluorides, the chemical shifts typically appear in the range of -100 to -140 ppm relative to CFCl₃. alfa-chemistry.com For example, the ¹⁹F NMR chemical shift for the related compound 2-Fluoro-3-methylbenzoic acid is reported at -114.82 ppm. arkat-usa.org

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The molecular ion peak [M]⁺ for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (185.11 g/mol ). nih.gov Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, M-17), leading to the formation of a benzoyl cation, and the loss of the entire carboxyl group (-COOH, M-45). nih.gov Further fragmentation of the aromatic ring can also occur. For a related isomer, 4-Fluoro-3-nitrobenzoic acid, the mass spectrum shows a molecular ion peak at m/z 185. nist.gov

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecular ion and its fragments. The exact mass of this compound is 185.01243577 Da. nih.gov This precise measurement helps to distinguish it from other compounds with the same nominal mass.

Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique that is particularly useful for polar molecules like carboxylic acids and is often coupled with liquid chromatography (LC). In negative ion mode, ESI-MS of this compound would typically show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 184. nih.govrsc.org This technique generally results in less fragmentation compared to EI-MS, making the molecular ion peak easier to identify.

Interactive Data Table: Expected m/z Values in Mass Spectra of this compound

| Ion | Expected m/z (Nominal Mass) | Ionization Mode |

| [C₇H₄FNO₄]⁺ | 185 | EI-MS |

| [C₇H₄FNO₄ - OH]⁺ | 168 | EI-MS |

| [C₇H₄FNO₄ - COOH]⁺ | 140 | EI-MS |

| [C₇H₄FNO₄ - H]⁻ | 184 | ESI-MS (Negative) |

| [C₇H₄FNO₄ + H]⁺ | 186 | ESI-MS (Positive) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. biosynth.com

The carboxylic acid O-H bond exhibits a very broad absorption band in the region of 2500-3300 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxylic acid typically appears as a strong, sharp peak around 1700 cm⁻¹. The nitro group (NO₂) shows two characteristic strong stretching vibrations: an asymmetric stretch around 1530-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. The C-F bond stretching vibration is typically observed in the 1000-1400 cm⁻¹ region, and C-H stretching vibrations of the aromatic ring are seen just above 3000 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ range. libretexts.org

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (broad) |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Carboxylic Acid (C=O) | Stretching | ~1700 (strong) |

| Nitro (N=O) | Asymmetric Stretching | ~1530 (strong) |

| Aromatic (C=C) | Stretching | 1400 - 1600 |

| Nitro (N=O) | Symmetric Stretching | ~1350 (strong) |

| C-F | Stretching | 1000 - 1400 |

Chromatographic Techniques (TLC, GC-MS, HPLC, Column Chromatography)

Chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound and its derivatives.

Thin-Layer Chromatography (TLC)

TLC is a rapid and convenient method for monitoring reaction progress and assessing the purity of a sample. wipo.int For substituted benzoic acids, silica (B1680970) gel plates are commonly used as the stationary phase. The mobile phase is typically a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol), often with a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid group and reduce tailing. researchgate.net The retardation factor (Rƒ) value depends on the specific mobile phase composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, quantification, and purification of this compound. bldpharm.com Reversed-phase HPLC is the most common mode, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. chemicalbook.com A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with an acid modifier such as trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid is in its protonated form for better retention and peak shape. ekb.eg Detection is commonly achieved using a UV detector, often set at a wavelength around 254 nm where the aromatic ring absorbs strongly. chemicalbook.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of this compound, although derivatization to a more volatile ester (e.g., methyl ester) is often required due to the low volatility of the carboxylic acid. This technique provides both separation based on boiling point and polarity, and structural information from the mass spectrum of the eluted components.

Column Chromatography

For the purification of larger quantities of this compound, column chromatography using silica gel as the stationary phase is a standard method. A solvent gradient, starting with a less polar eluent and gradually increasing the polarity, is typically used to separate the desired compound from impurities.

Interactive Data Table: Representative Chromatographic Conditions for Analysis of Benzoic Acid Derivatives

| Technique | Stationary Phase | Mobile Phase/Eluent | Detection |

| TLC | Silica Gel | Hexane/Ethyl Acetate with Acetic Acid | UV (254 nm) |

| HPLC | C18 | Acetonitrile/Water with 0.1% TFA | UV (254 nm) |

| Column Chromatography | Silica Gel | Gradient of Hexane/Ethyl Acetate | TLC/UV |

X-ray Crystallography for Structural Elucidation

Typically, benzoic acid derivatives form centrosymmetric dimers in the crystal lattice through strong intermolecular hydrogen bonds between the carboxylic acid groups of two molecules (O-H···O). ekb.eg The presence of the fluorine and nitro substituents will influence the crystal packing through dipole-dipole interactions and potential weak C-H···O or C-H···F hydrogen bonds. The planarity of the benzene (B151609) ring and the relative orientations of the carboxyl, fluoro, and nitro groups can be precisely determined. This information is invaluable for understanding intermolecular interactions and their influence on the physical properties of the compound.

Interactive Data Table: Typical Crystallographic Data for Substituted Benzoic Acid Dimers

| Parameter | Typical Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c, C2/c, Pbca |

| Hydrogen Bonding Motif | R²₂(8) centrosymmetric dimer |

| O···O distance (H-bond) | 2.6 - 2.8 Å |

Advanced Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental electronic properties of 2-Fluoro-3-nitrobenzoic acid. DFT methods balance computational cost and accuracy, making them well-suited for studying molecules of this size. These calculations can predict a variety of molecular properties, including optimized geometry, electronic structure, and spectroscopic characteristics.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Illustrative Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -2.1 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.4 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Provides insight into the molecule's polarity. |

Note: The values presented in this table are illustrative and represent typical ranges for similar aromatic compounds. They are intended to demonstrate the type of data obtained from DFT calculations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems, providing insights into the dynamic behavior of this compound in various environments. While the literature describes MD simulations for more complex derivatives of this compound, the principles of these simulations are directly applicable to the parent compound. For example, a 200 ns molecular dynamics simulation was conducted on a SARS-CoV-2 Mpro inhibitor derived from 5-bromo-2-fluoro-3-nitrobenzoic acid to study its binding pose.

An MD simulation of this compound would involve defining a force field (e.g., CHARMM, AMBER) that describes the potential energy of the system as a function of its atomic coordinates. The simulation would then solve Newton's equations of motion for each atom, generating a trajectory that describes the positions and velocities of the atoms over time. From this trajectory, various properties can be analyzed, such as conformational changes, interactions with solvent molecules, and the formation of dimers or larger aggregates. Such simulations are crucial for understanding how the molecule behaves in a biological or chemical system.

Conformational Analysis and Intermolecular Interactions

The biological and chemical activity of this compound is intrinsically linked to its three-dimensional structure and its ability to interact with other molecules. Conformational analysis and the study of intermolecular interactions provide a detailed picture of these aspects.

Hydrogen bonding is a critical intermolecular interaction that can significantly influence the physical and chemical properties of this compound. The molecule possesses both a hydrogen bond donor (the carboxylic acid proton) and multiple hydrogen bond acceptors (the oxygen atoms of the carboxylic acid and nitro groups, and the fluorine atom).

Computational methods can be used to analyze both intramolecular and intermolecular hydrogen bonds. For instance, in a derivative of this compound, the presence of an intramolecular hydrogen bond was investigated using NMR studies and confirmed by X-ray crystallography. Such an intramolecular hydrogen bond could involve the carboxylic acid proton and the adjacent fluorine atom or nitro group, leading to a more planar and rigid conformation.

Intermolecular hydrogen bonds are crucial for the formation of dimers in the solid state and in solution. The carboxylic acid groups of two this compound molecules can form a classic cyclic dimer motif. The strength and geometry of these hydrogen bonds can be quantified through quantum chemical calculations, which can determine interaction energies and key distances and angles.

Table 2: Potential Hydrogen Bonding Interactions in this compound

| Type of Interaction | Donor | Acceptor | Illustrative Distance (Å) | Significance |

| Intermolecular | Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | 1.8 | Dimer formation, influences melting point and solubility. |

| Intramolecular | Carboxylic Acid (-OH) | Fluorine (-F) | 2.1 | Affects molecular conformation and acidity. |

| Intramolecular | Carboxylic Acid (-OH) | Nitro Group (-NO₂) | 2.2 | Can influence the orientation of the functional groups. |

Note: The distances in this table are illustrative examples based on typical hydrogen bond lengths and are intended to represent plausible interactions for this molecule.

Future Directions and Emerging Research Areas

Exploration of Novel Derivatization Pathways and Chemical Reactivity

The inherent reactivity of 2-Fluoro-3-nitrobenzoic acid is central to its utility in advanced organic synthesis. nbinno.com The presence of the electron-withdrawing nitro group and the highly electronegative fluorine atom significantly activates the aromatic ring for nucleophilic aromatic substitution. nbinno.com Concurrently, the carboxylic acid group serves as a versatile handle for a variety of chemical modifications, including esterification and amidation. nbinno.com

Future research in this area is focused on several key pathways:

Complex Scaffolds: Exploring multi-step reactions to build more complex and three-dimensional molecular scaffolds from this relatively simple starting material. This involves leveraging the differential reactivity of the functional groups to achieve selective transformations.

Catalytic Systems: Developing novel catalytic systems to functionalize the aromatic ring with greater precision and efficiency. This includes exploring transition-metal-catalyzed cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds, thereby expanding the diversity of accessible derivatives.

Photoredox Catalysis: Investigating the use of photoredox catalysis to enable previously inaccessible transformations, harnessing the energy of visible light to drive unique reactions and create novel derivatives under mild conditions. The functional groups on this compound may influence its electronic properties in ways that are advantageous for such photochemical reactions.

Discovery of New Biological Activities and Therapeutic Applications

This compound is a recognized intermediate in the synthesis of pharmaceuticals and agrochemicals. nbinno.comfishersci.com Its derivatives are integral to the development of new herbicides and pesticides, where precise molecular structures are designed to maximize potency against target organisms while minimizing off-target effects. nbinno.com In the pharmaceutical sector, the fluoro-nitrobenzoyl core is elaborated into a wide range of drug candidates, with the fluorine atom often enhancing metabolic stability and binding affinity. nbinno.com

Emerging research is aimed at discovering new therapeutic applications for its derivatives:

Antibacterial Agents: With the rise of antibiotic resistance, there is an urgent need for new antibacterial drugs. nih.gov Machine learning and AI-driven approaches are being used to design and screen novel small molecules, and scaffolds derived from this compound could be explored as potential candidates in this therapeutic area. nih.gov

Oncology: The development of targeted cancer therapies often relies on inhibitors of specific proteins or enzymes. The unique electronic and structural features of this compound derivatives could be exploited to design novel kinase inhibitors or other anti-cancer agents.

Neuroscience: The blood-brain barrier is a significant challenge in developing drugs for central nervous system disorders. The inclusion of fluorine in drug molecules can sometimes improve brain penetration. Research into derivatives of this compound may yield new compounds with potential applications in treating neurological and psychiatric conditions.

Advancements in Scalable and Sustainable Synthetic Processes

The industrial demand for this compound necessitates the development of efficient, scalable, and environmentally friendly synthetic routes. wipo.int Current methods often involve multiple steps and may use harsh reagents.

Future advancements are likely to focus on:

Greener Synthesis Routes: A patented method describes a synthesis starting from o-methylphenol, proceeding through nitration, chlorination, fluorination, and final oxidation to yield this compound. wipo.int This route is noted for its high yield and suitability for large-scale production, utilizing cheap and readily available raw materials. wipo.int Another approach involves the oxidation of 2-fluoro-3-nitrotoluene (B1317587) using sodium dichromate, which also achieves a high yield of 96%. chemicalbook.com

Continuous Flow Chemistry: Transitioning from traditional batch processing to continuous flow manufacturing can offer significant advantages in terms of safety, efficiency, and scalability. Research into developing a continuous flow process for the synthesis of this compound could lead to reduced reaction times, improved heat management, and lower waste generation.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer a more sustainable alternative to traditional chemical reagents. For example, research could explore the use of engineered enzymes for the selective oxidation or nitration steps, operating under milder conditions and with higher selectivity.

Integration with Artificial Intelligence and Machine Learning for Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and materials science. nih.govijettjournal.org These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design-build-test-learn cycle. nih.gov

In the context of this compound, AI and ML can be applied in several ways:

Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the biological activity, toxicity, and physicochemical properties of novel derivatives before they are synthesized. nih.gov This allows researchers to prioritize the most promising candidates for synthesis and testing, saving time and resources.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. By using this compound as a starting fragment, these models could generate novel structures with high predicted activity for specific biological targets. For instance, deep learning algorithms have successfully identified new antibiotic compounds from large molecular libraries. acm.org

Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and to devise optimal synthetic routes. acm.org This can help chemists design more efficient ways to create complex derivatives of this compound, potentially identifying novel derivatization pathways that might not be obvious to a human chemist. acm.org

Q & A

Basic: What are the common synthetic routes for 2-Fluoro-3-nitrobenzoic Acid?

Answer:

Two primary methods are widely used:

- Photocatalytic oxidation : Starting from 2-fluoro-3-nitrotoluene, this method employs UV light and catalysts (e.g., TiO₂) to oxidize the methyl group to a carboxylic acid. Reaction conditions (e.g., solvent polarity, light intensity) significantly influence yields, with optimized protocols achieving >80% purity .

- Nucleophilic fluorination : Fluorine is introduced via halogen exchange using CsF or KF in polar aprotic solvents (e.g., DMSO). This method requires precise control of temperature (100–120°C) to avoid side reactions like nitro group reduction .

- Intermediate in agrochemical synthesis : The compound serves as a precursor in broflanilide production, involving condensation with aromatic amines followed by nitro reduction and bromination .

Basic: How is crystallographic data analyzed for structural confirmation?

Answer:

- Single-crystal X-ray diffraction (SC-XRD) : SHELX software is used for structure refinement. Key parameters include R-factors (<0.05 for high-resolution data) and thermal displacement ellipsoids to assess molecular rigidity. SHELXL handles anisotropic refinement for nitro and carboxyl groups .

- ORTEP-III : Graphical tools visualize bond angles and torsion angles, critical for confirming the spatial arrangement of fluorine and nitro substituents .

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR discrepancies)?

Answer:

- 19F NMR calibration : Use external standards (e.g., CFCl₃) to verify chemical shifts. For this compound, δ = -97.73 ppm in CDCl₃ is diagnostic; deviations >1 ppm suggest impurities or solvent effects .

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in ¹H NMR by correlating fluorine coupling (²J, ³J) with adjacent protons. For example, the fluorine atom at C2 couples with H4 (³J = 11.0 Hz) and H6 (³J = 2.7 Hz) .

Advanced: What computational methods predict reactivity and regioselectivity in derivatization?

Answer:

- DFT calculations (B3LYP/6-311+G(d,p)) : Predict electrophilic aromatic substitution sites. The nitro group directs reactions to C4/C6 positions, while fluorine deactivates the ring. Fukui indices quantify local electrophilicity .

- Molecular docking (AutoDock Vina) : Used in agrochemical studies to evaluate binding affinity of derivatives (e.g., broflanilide analogs) to insect GABA receptors .

Basic: What are its applications in agrochemical research?

Answer:

- Broflanilide synthesis : A key intermediate in the synthesis of this insecticide. Steps include amidation with 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline, nitro reduction (H₂/Pt/C), and bromination (NaBr-NaClO) .

- Herbicide intermediates : Functionalization of the carboxyl group (e.g., esterification) generates bioactive molecules targeting plant acetyl-CoA carboxylase .

Advanced: How to optimize reaction conditions for scale-up (e.g., minimizing byproducts)?

Answer:

- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent ratios. For photocatalytic synthesis, higher DMF content reduces reaction time but may increase esterification byproducts .